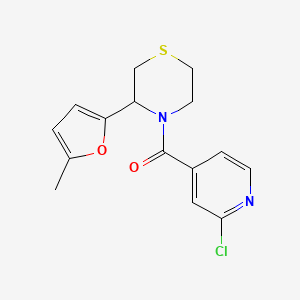
4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the cells, thereby disrupting their normal function and leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine has both biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and has shown potential as an anticancer agent. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine in lab experiments include its potential as an anticancer and antimicrobial agent, as well as its relatively low toxicity. However, the compound is not readily available and can be difficult to synthesize, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine. One direction is to further investigate its potential as an anticancer and antimicrobial agent, particularly in combination with other drugs. Another direction is to explore its potential use in other areas, such as in the treatment of inflammation and neurodegenerative diseases. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing the compound.
In conclusion, 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is a chemical compound that has shown potential as an anticancer and antimicrobial agent. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Further research is needed to explore its potential use in other areas and to develop more efficient methods for synthesizing the compound.
Métodos De Síntesis
The synthesis of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine has been achieved using different methods. One of the commonly used methods is the reaction between 2-chloronicotinic acid and 5-methylfurfurylamine in the presence of thionyl chloride and morpholine. Another method involves the reaction of 2-chloronicotinoyl chloride with 5-methylfurfurylthiol in the presence of triethylamine.
Aplicaciones Científicas De Investigación
The 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine compound has been studied for its potential applications in various fields. It has been found to have antimicrobial properties and has been tested against different strains of bacteria and fungi. It has also been tested for its potential use as an anticancer agent and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-2-3-13(20-10)12-9-21-7-6-18(12)15(19)11-4-5-17-14(16)8-11/h2-5,8,12H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWOMBYURKMDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide](/img/structure/B2832742.png)
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]propanamide](/img/structure/B2832743.png)
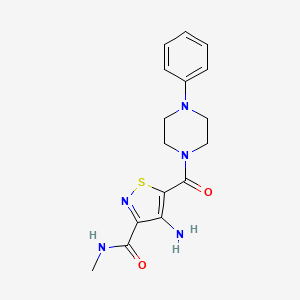
![ethyl 4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2832750.png)
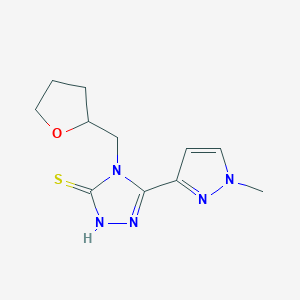

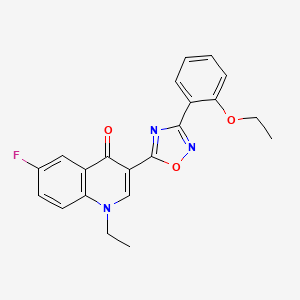
![3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2832755.png)


![N-(2,5-difluorophenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2832759.png)
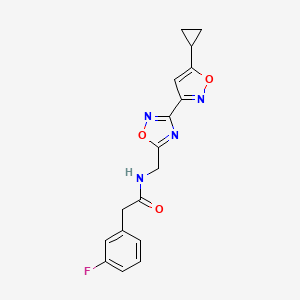
![(2-Bromophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832762.png)
![N-(2-furylmethyl)-4-{[4-oxo-2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2832764.png)